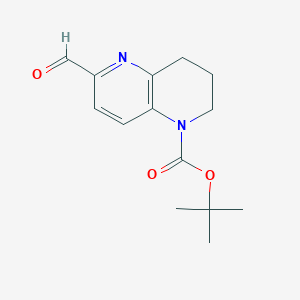

tert-Butyl 6-formyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Description

tert-Butyl 6-formyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a naphthyridine derivative featuring a formyl substituent at the 6-position and a tert-butyl carbamate protecting group. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure combines the rigidity of the naphthyridine core with the reactivity of the formyl group, enabling diverse functionalization pathways.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-formyl-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-4-5-11-12(16)7-6-10(9-17)15-11/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTRWTJAKWKFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly in the context of drug design and development. Key areas of focus include:

- Anticancer Activity : Compounds similar to tert-butyl 6-formyl-3,4-dihydro-1,5-naphthyridine have shown promise as anticancer agents. Studies indicate that naphthyridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the naphthyridine ring can enhance potency against specific cancer types .

- Antimicrobial Properties : Research has indicated that naphthyridine derivatives exhibit antimicrobial activity against various pathogens. The presence of the formyl group may enhance interaction with bacterial enzymes or receptors, leading to increased efficacy .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties of naphthyridine derivatives in models of neurodegenerative diseases. The ability to inhibit monoamine oxidases (MAOs) indicates a possible role in treating conditions like Alzheimer's disease .

Synthetic Organic Chemistry Applications

tert-Butyl 6-formyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : This compound can be utilized as a precursor for synthesizing more complex heterocyclic compounds through various reactions such as cyclization and functional group transformations. Its reactivity allows for the introduction of diverse substituents, facilitating the creation of libraries of compounds for biological screening .

- Mannich Reaction : The compound can participate in Mannich reactions to generate Mannich bases, which are known for their diverse biological activities. This reaction can lead to compounds with enhanced anticancer and antimicrobial properties .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Chemical Reactions Analysis

Functionalization of the Formyl Group

The formyl group (-CHO) is highly reactive and undergoes transformations under specific conditions:

a. Oxidation

-

Reagent/Conditions : Potassium permanganate (KMnO₄) in acidic medium.

-

Product : Conversion to a carboxylic acid (e.g., 6-carboxy-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate ).

-

Significance : Oxidation alters the compound’s bioactivity, as carboxylic acids often exhibit distinct pharmacological profiles compared to aldehydes .

b. Reduction

-

Reagent/Conditions : Sodium borohydride (NaBH₄) in methanol.

-

Product : Reduction to an alcohol (e.g., 6-hydroxymethyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate ).

-

Significance : Alcohol derivatives may serve as intermediates for further functionalization, such as etherification or esterification.

Trifluoromethylation Reactions

Trifluoromethylation is a key reaction for introducing electron-withdrawing groups, enhancing lipophilicity and biological activity.

-

Reagent/Conditions : Trifluoromethyltrimethylsilane (CF₃SiMe₃) and hydrogen fluoride (HF) under dual activation .

-

Product : 2-trifluoromethyl-tert-butyl 6-formyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate .

-

Mechanism : A six-membered transition state facilitates regioselective trifluoromethylation at C-2, tolerating oxidation-sensitive groups like the formyl moiety .

Cycloaddition and Ring-Forming Reactions

Naphthyridines participate in cycloaddition reactions to form complex heterocycles:

a. Three-Component Cycloaddition

-

Reactants : Aldimines, aromatic aldehydes (e.g., indene).

-

Product : Tetracyclic derivatives (e.g., endo-5-tosyl-5,6,6a,7,12,12a-hexahydroquinolino[4,3-b] naphthyridin-6(5H)-one ).

-

Significance : Such reactions expand structural diversity for applications in medicinal chemistry .

b. [4+2]-Cycloaddition

-

Mechanism : Reaction with electron-rich dienes (e.g., indene) to form fused bicyclic systems .

-

Conditions : Lewis acid catalysis (e.g., BF₃·Et₂O).

Comparative Analysis of Reaction Conditions

The following table summarizes key reactions, reagents, and products:

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic medium) | 6-carboxy derivative | Converts aldehyde to carboxylic acid |

| Reduction | NaBH₄ (methanol) | 6-hydroxymethyl derivative | Alcohol intermediate for further reactions |

| Trifluoromethylation | CF₃SiMe₃ + HF | 2-trifluoromethyl derivative | Enhances lipophilicity and bioactivity |

| Cycloaddition | BF₃·Et₂O + indene | Tetracyclic fused derivatives | Forms complex heterocycles |

Stability and Functional Group Tolerance

The compound’s formyl group exhibits high tolerance to harsh conditions, as demonstrated in trifluoromethylation reactions where oxidation-sensitive groups remain intact . This stability enables multi-step synthesis without protecting groups.

Comparison with Similar Compounds

Key Observations :

- The formyl group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., condensations for Schiff base formation), unlike the bromo or chloro analogs, which are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

Key Observations :

- The aminocyclopropyl analog has a predicted pKa of 7.0±0.20, suggesting moderate basicity, while the formyl derivative’s pKa is likely similar due to the electron-withdrawing aldehyde group .

- The bromo-substituted compound has a higher molecular weight (313.19 g/mol) compared to the formyl derivative, impacting solubility and crystallization behavior .

Stability and Handling

- Bromo and Chloro Analogs : Stable under inert storage conditions but may require protection from light and moisture due to halogen sensitivity .

- Formyl Derivative : Likely sensitive to oxidation; storage under nitrogen and low temperatures is recommended.

- Aminocyclopropyl Analog: Predicted high boiling point (412.1±45.0°C) suggests thermal stability, but the amine group may necessitate protection from CO₂ and acidic environments .

Q & A

What are the established synthetic routes for tert-Butyl 6-formyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate, and how do reaction conditions influence regioselectivity?

Level : Basic

Methodological Answer :

The synthesis typically involves functionalization of the 1,5-naphthyridine core. A common approach is the Vilsmeier-Haack formylation, where the naphthyridine derivative is treated with POCl₃ and DMF at 0–20°C to introduce the formyl group at the 6-position. Critical parameters include temperature control (to minimize side reactions) and stoichiometric ratios of reagents. For example, excess POCl₃ can lead to over-chlorination, while insufficient DMF reduces formylation efficiency. Post-reaction quenching with aqueous NaHCO₃ and purification via column chromatography (hexane/EtOAc gradient) are standard .

How can researchers resolve low yields during formylation of the 1,5-naphthyridine core, and what analytical tools diagnose competing side reactions?

Level : Advanced

Methodological Answer :

Low yields often stem from competing electrophilic substitution at alternative positions or hydrolysis of the formyl group. To troubleshoot:

- Monitor intermediates : Use LC-MS to detect byproducts (e.g., chlorinated derivatives from POCl₃ overuse).

- Optimize solvent systems : Anhydrous dichloromethane or 1,2-dichloroethane minimizes hydrolysis.

- Temperature modulation : Gradual warming from 0°C to room temperature improves regioselectivity.

If tautomerism complicates NMR analysis (e.g., ambiguous carbonyl signals), employ 2D NMR (HSQC, HMBC) or X-ray crystallography (using SHELX for refinement) to confirm the formyl position .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Level : Basic

Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- Multinuclear NMR : ¹H and ¹³C NMR identify the tert-butyl group (δ ~1.4 ppm for 9H singlet) and formyl proton (δ ~9.8–10.2 ppm).

- X-ray crystallography : Resolves tautomeric ambiguities in the naphthyridine ring. SHELX refinement is preferred for small-molecule structures .

- HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .

How can researchers address discrepancies in reported NMR chemical shifts for the formyl group across studies?

Level : Advanced

Methodological Answer :

Discrepancies often arise from solvent effects, concentration, or tautomeric equilibria. To standardize

- Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).

- Record spectra at identical temperatures (e.g., 25°C).

- Compare with computed NMR spectra (DFT methods like B3LYP/6-31G*) to validate experimental shifts.

For unresolved cases, X-ray crystallography provides unambiguous structural confirmation .

What purification strategies are effective for isolating this compound from polar byproducts?

Level : Basic

Methodological Answer :

- Flash chromatography : Use silica gel with a hexane/EtOAc gradient (e.g., 70:30 to 50:50).

- Recrystallization : Dissolve in warm EtOAc, then add hexane dropwise to precipitate pure product.

- Prep-HPLC : Employ a C18 column with isocratic elution (acetonitrile/water, 55:45) for high-purity batches (>99%) .

How can the formyl group be leveraged to design derivatives for structure-activity relationship (SAR) studies?

Level : Advanced

Methodological Answer :

The formyl group serves as a handle for:

- Reductive amination : React with primary amines (e.g., benzylamine) and NaBH₃CN to yield secondary amines.

- Condensation reactions : Form hydrazones (with hydrazines) or oximes (with hydroxylamines) for metal-binding studies.

- Click chemistry : Convert to alkyne via Corey-Fuchs reaction, then perform CuAAC with azides.

Validate derivatives using HRMS and X-ray crystallography. For bioactive screening, use assays measuring IC₅₀ against target enzymes (e.g., kinases) .

What precautions are critical when handling intermediates during synthesis under inert conditions?

Level : Basic

Methodological Answer :

- Air-sensitive steps : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive reagents (e.g., POCl₃).

- Quenching protocol : Slowly add reactions to ice-cold NaHCO₃ to neutralize acidic byproducts.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid inhalation of volatile reagents (e.g., dichloromethane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.